4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, oxazoles, and pyrrolidine derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Combining benzaldehyde derivatives with oxazole compounds under acidic or basic conditions to form intermediate products.
Cyclization: Formation of the pyrrolidine-2,3-dione core through cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Functional Group Modifications: Introduction of hydroxy, methylidene, and propoxy groups through various organic reactions such as alkylation, hydroxylation, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
- (4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of 4-benzoyl-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
618873-84-0 |
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Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22N2O5/c1-3-12-30-18-11-7-10-17(14-18)21-20(22(27)16-8-5-4-6-9-16)23(28)24(29)26(21)19-13-15(2)31-25-19/h4-11,13-14,21,27H,3,12H2,1-2H3/b22-20+ |
InChI Key |
BMXAZPNOKNGTHO-LSDHQDQOSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NOC(=C4)C |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NOC(=C4)C |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NOC(=C4)C |
Origin of Product |
United States |
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